3-[(3R,4S)-1-(2-ethoxybenzoyl)-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propanoic acid
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Overview
Description
3-[(3R,4S)-1-(2-ethoxybenzoyl)-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propanoic acid is a complex organic compound with a unique structure that includes a piperidine ring, a piperazine ring, and an ethoxybenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3R,4S)-1-(2-ethoxybenzoyl)-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propanoic acid typically involves multiple steps, including the formation of the piperidine and piperazine rings, followed by the introduction of the ethoxybenzoyl group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-[(3R,4S)-1-(2-ethoxybenzoyl)-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones or other functional groups to alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
3-[(3R,4S)-1-(2-ethoxybenzoyl)-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory, analgesic, or antimicrobial properties.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 3-[(3R,4S)-1-(2-ethoxybenzoyl)-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways depend on the specific application and the structure-activity relationship of the compound.
Comparison with Similar Compounds
Similar Compounds
- 3-[(3R,4S)-1-(2-bromobenzoyl)-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propanoic acid
- 3-[(3R,4S)-1-(2-methoxybenzoyl)-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propanoic acid
- 3-[(3R,4S)-1-(2-chlorobenzoyl)-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propanoic acid
Uniqueness
3-[(3R,4S)-1-(2-ethoxybenzoyl)-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propanoic acid is unique due to the presence of the ethoxybenzoyl group, which can influence its chemical reactivity, biological activity, and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-[(3R,4S)-1-(2-ethoxybenzoyl)-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N3O4/c1-3-29-20-7-5-4-6-18(20)22(28)25-11-10-19(17(16-25)8-9-21(26)27)24-14-12-23(2)13-15-24/h4-7,17,19H,3,8-16H2,1-2H3,(H,26,27)/t17-,19+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCCJWLGKGKHSTG-MJGOQNOKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N2CCC(C(C2)CCC(=O)O)N3CCN(CC3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1C(=O)N2CC[C@@H]([C@@H](C2)CCC(=O)O)N3CCN(CC3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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